

# SAR-20347 IC50 determination method

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**Compound Focus:** SAR-20347

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## Biochemical Kinase Assay Protocols

The core of **SAR-20347**'s IC<sub>50</sub> determination lies in **biochemical kinase assays**, which measure the compound's ability to directly inhibit kinase activity in a cell-free system. The methods below are adapted from published protocols [1].

### Protocol 1: Radiolabeled ATP-Based Kinase Assay

This method uses a radioactive ATP to measure the kinase activity.

- **Principle:** The transfer of the radiolabeled gamma-phosphate from ATP to the protein substrate is quantified. Inhibitor potency is determined by the reduction of this signal.
- **Key Steps:**
  - **Reaction Setup:** Prepare the kinase (TYK2, JAK1, JAK2, or JAK3) in a base reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na<sub>3</sub>VO<sub>4</sub>, 2 mM DTT, 1% DMSO) [1].
  - **Add Substrate & Cofactors:** Add the substrate peptide. For some kinases, additional cofactors like 1.5 mM CaCl<sub>2</sub>, 16 µg/mL Calmodulin, and 2 mM MnCl<sub>2</sub> are included [1].
  - **Incorporate Inhibitor:** Add a titration series of **SAR-20347** (dissolved in DMSO) to the reaction. A typical final DMSO concentration is 1% [1].
  - **Initiate Reaction:** Start the kinase reaction by adding 10 µM of <sup>33</sup>P-ATP (with a final activity of 0.01 µCi/µL) [1].
  - **Incubation:** Incubate the reaction for 120 minutes at room temperature [1].
  - **Capture and Measure:** Spot the reaction mixture onto P81 filter paper, which binds the phosphorylated peptide. Wash the filters with 0.75% phosphoric acid to remove unincorporated

ATP. Quantify the radioactive signal using a phosphorimager [1].

- **Data Analysis:** Subtract the background signal (from control reactions with inactive enzyme) and use nonlinear regression (e.g., in GraphPad Prism) to calculate the IC<sub>50</sub> value [1].

## Protocol 2: TR-FRET-Based Kinase Assay

This is a non-radioactive, homogenous assay that uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

- **Principle:** The assay measures the phosphorylation of a GFP-tagged STAT3 protein. A terbium (Tb)-labeled antibody that recognizes phosphorylated STAT3 brings the donor (Tb) and acceptor (GFP) close, enabling FRET. Inhibition reduces FRET signal.
- **Key Steps:**
  - **Reaction Setup:** Combine the recombinant JAK kinase, 10 μM ATP, and the GFP-STAT3 substrate in a buffer containing 1% DMSO and a titration of **SAR-20347** [1].
  - **Incubation:** Allow the kinase reaction to proceed for 1 hour [1].
  - **Detection:** Stop the reaction and add a Tb-labeled anti-pSTAT3 antibody. After a 1-hour incubation, read the plate on a compatible plate reader (e.g., Analyst HT) [1].
  - **Data Analysis:** The activity is measured as the ratio of the acceptor emission (GFP) to the donor emission (Tb). The IC<sub>50</sub> is determined from the dose-response curve [1].

## Cellular Assay Protocol

To confirm that **SAR-20347** can inhibit kinase function in a more biologically relevant context, **cell-based assays** are used to measure cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.

- **Principle:** Cytokines that signal through JAKs (e.g., IL-12, IL-23, IFN-α) trigger the phosphorylation of specific STAT proteins. The inhibitor's potency is determined by its ability to reduce this phosphorylation.
- **Key Steps [1]:**
  - **Cell Preparation:** Use relevant cell lines (e.g., NK-92, TF-1) or primary human cells (e.g., CD4+ T cells). Culture cells in starvation medium overnight to reduce background signaling.
  - **Pre-treatment:** Plate cells and incubate with a dose range of **SAR-20347** (in 0.5% DMSO) for 20 minutes at 37°C and 5% CO<sub>2</sub>.
  - **Stimulation:** Stimulate the cells with a specific cytokine (e.g., IL-12 to assess TYK2-dependent STAT4 phosphorylation) [2] [1].

- **Detection and Analysis:** Lyse cells and measure phosphorylated STAT (pSTAT) levels using a sensitive method like Meso Scale Discovery (MSD) electrochemiluminescence assays. Calculate the  $IC_{50}$  by subtracting the background (no cytokine) and normalizing to the DMSO/cytokine control.

## Summary of $IC_{50}$ Data

The following table summarizes the key inhibitory concentrations ( $IC_{50}$ ) of **SAR-20347** against different JAK family members, as determined by the aforementioned methods.

Target	Biochemical $IC_{50}$ (nM)	Cellular $IC_{50}$ (nM)	Assay Type
<b>TYK2</b>	0.6 [2] [3] [4]	126 (in NK-92 cells, IL-12-induced pSTAT4) [2] [3]	Cell-free / Cell-based
<b>JAK1</b>	23 [2] [3] [4]	23 (in Jurkat cells, IFN- $\alpha$ -induced pJAK1) [2]	Cell-free / Cell-based
<b>JAK2</b>	26 [2] [3] [4]	26 (in Jurkat cells, IFN- $\alpha$ -induced pJAK2) [2]	Cell-free / Cell-based
<b>JAK3</b>	41 [2] [3] [4]	41 (in Jurkat cells, IFN- $\alpha$ -induced pJAK3) [2]	Cell-free / Cell-based

The data clearly shows that **SAR-20347** is a potent **pan-JAK inhibitor with highest selectivity for TYK2** [2] [3] [5]. The difference between the biochemical and cellular  $IC_{50}$  for TYK2 highlights the importance of validating biochemical data within a cellular environment.

## JAK-STAT Signaling Pathway and Assay Workflow

The diagram below illustrates the signaling pathways targeted by **SAR-20347** and how the cellular assays function to determine its  $IC_{50}$ .

## Key Considerations for Researchers

- **Solubility and Storage:** **SAR-20347** is typically dissolved in DMSO for stock solutions. For *in vitro* assays, it is soluble to at least 55 mg/mL (123.64 mM) in DMSO, though moisture-absorbing DMSO can reduce solubility [3] [4]. Store powder at -20°C and stock solutions at -80°C [2] [3].
- **Selectivity:** While **SAR-20347** is most potent against TYK2, it also inhibits JAK1, JAK2, and JAK3 at higher concentrations. Researchers should interpret phenotypic results considering this broader activity profile [2] [1].
- **Assay Validation:** The biochemical and cellular IC<sub>50</sub> values for JAK1, JAK2, and JAK3 were remarkably consistent in one study using Jurkat cells [2], which strengthens the reliability of the data. However, the cellular IC<sub>50</sub> for TYK2-dependent signaling can vary depending on the cell type and readout (e.g., 126 nM in NK-92 cells) [2] [3].

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